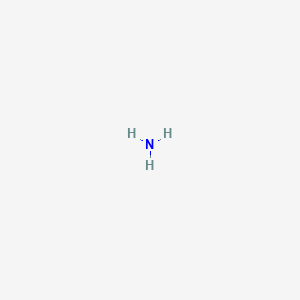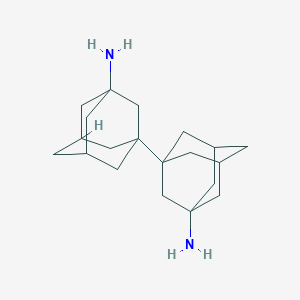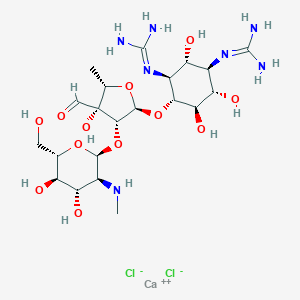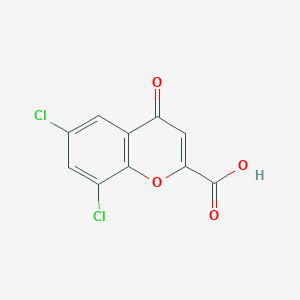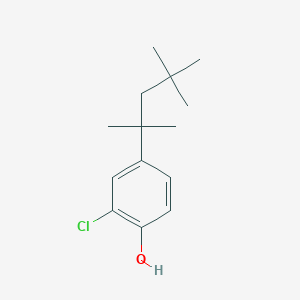
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as PCMX, is a synthetic compound that belongs to the class of chlorinated phenols. It is widely used as an antimicrobial agent in various personal care products, such as soaps, shampoos, and cosmetics. PCMX has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to inhibit the growth of both planktonic and biofilm-forming microorganisms.
Biochemical And Physiological Effects
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may have endocrine-disrupting effects and may interfere with hormone signaling pathways. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure.
Advantages And Limitations For Lab Experiments
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is a widely used antimicrobial agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may interfere with certain assays and should be used with caution in certain experimental setups.
Future Directions
1. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure, particularly with regards to endocrine-disrupting effects.
2. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a preservative in food and beverages.
3. Develop new formulations of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol with improved antimicrobial activity and reduced toxicity.
4. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in combination with other antimicrobial agents to enhance efficacy against resistant microorganisms.
5. Explore the use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in novel applications, such as water treatment and agricultural practices.
Synthesis Methods
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol can be synthesized through the reaction of 2,4-dichlorophenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction yields 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a white crystalline solid, which can be further purified through recrystallization.
Scientific Research Applications
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has been used in various applications, such as wound care, oral care, and surgical hand scrubs. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has also been investigated for its potential use as a preservative in food and beverages.
properties
CAS RN |
17199-24-5 |
|---|---|
Product Name |
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol |
Molecular Formula |
C14H21ClO |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 |
InChI Key |
CLYCAZNGUGDEBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
Other CAS RN |
17199-24-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
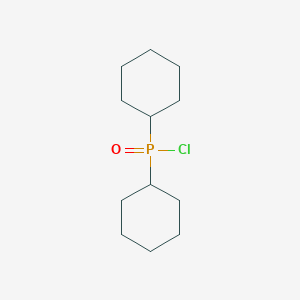
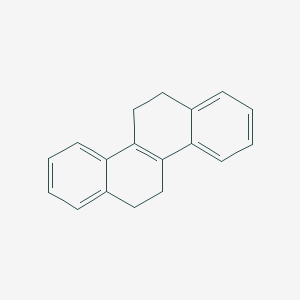
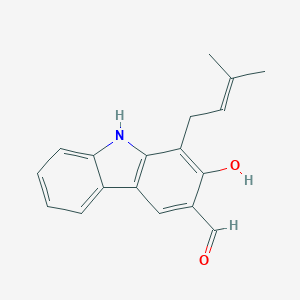
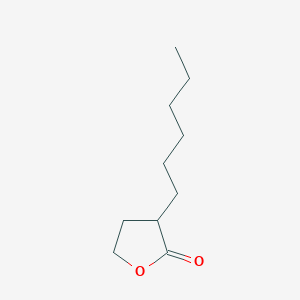
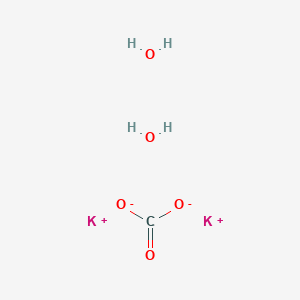
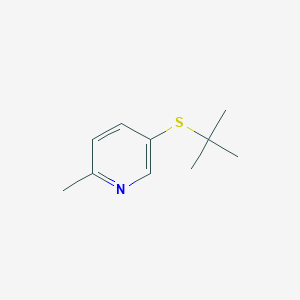
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
